molecular formula C24H29N5O3 B2961564 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1251613-56-5

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2961564
CAS No.: 1251613-56-5
M. Wt: 435.528
InChI Key: ABCQOHQIIYGNCJ-UHFFFAOYSA-N
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Description

The compound N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-11-one core, substituted with a methyl-pyrrole moiety, a pyrrolidine group, and an ethanediamide linker. Such structures are often explored in medicinal chemistry due to their ability to interact with biological targets, though specific applications of this compound remain underexplored in the provided literature .

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-27-9-4-5-19(27)20(28-10-2-3-11-28)15-25-23(31)24(32)26-18-13-16-6-7-21(30)29-12-8-17(14-18)22(16)29/h4-5,9,13-14,20H,2-3,6-8,10-12,15H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCQOHQIIYGNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole and pyrrolidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions could be of particular interest.

Medicine

In medicine, N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide may be investigated for its potential therapeutic properties. This could include its use as a drug candidate for treating various diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-11-one N-methylpyrrole, pyrrolidine, ethanediamide C₂₆H₃₄N₄O₃ 466.58
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-2-one Benzothiophene, hydroxypropyl, ethanediamide C₂₄H₂₃N₃O₄S 449.52
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine Triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraene Dimethylaminoethyl, phenyl, methyl C₂₃H₂₈N₄ 360.50

Key Observations :

  • Core Variations : The target compound’s 1-azatricyclo[6.3.1.0⁴,¹²] system differs from the triazatricyclo[7.3.0.0³,⁷] core in , which introduces additional nitrogen atoms and alters ring strain. These differences may influence electronic properties and binding affinities .

Electronic and Physicochemical Properties

The pyrrolidine substituent in the target compound introduces a saturated amine, enhancing solubility in polar solvents, whereas the benzothiophene in ’s analogue increases hydrophobicity. Chromatographic retention behavior (as discussed in ) suggests that intramolecular hydrogen bonding in the ethanediamide linker could reduce polarity, leading to longer retention times compared to analogues with hydroxyl groups .

Biological Activity

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structure, which incorporates pyrrole and pyrrolidine moieties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure:

\text{N 2 1 methyl 1H pyrrol 2 yl 2 pyrrolidin 1 yl ethyl N 11 oxo 1 azatricyclo 6 3 1 0 4 12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide}

This compound features multiple functional groups that contribute to its biological activity.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The structural features of the compound allow it to modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways.

Table 1: Anticancer Activity of Similar Compounds

Compound NameTarget KinaseIC50 (µM)Cell Line
Compound AMEK10.3MV4-11
Compound BERK20.5MOLM13
N'-CompoundUnknownTBDTBD

Neuroprotective Effects

Pyrrole-containing compounds have also been studied for their neuroprotective effects. They may exert these effects through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Study: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of a pyrrole derivative demonstrated reduced neuronal apoptosis in models of neurodegeneration. The compound was administered at varying doses, showing a dose-dependent reduction in markers of oxidative stress.

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity and growth inhibition of this compound against various cancer cell lines. Preliminary results indicate promising activity, warranting further investigation.

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Growth Inhibition
HeLa1075
MCF7560
A5491580

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models before progressing to clinical trials.

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